molecular formula C7H14N2O B111767 N-[(3R)-piperidin-3-yl]acetamide CAS No. 1286317-53-0

N-[(3R)-piperidin-3-yl]acetamide

Cat. No.: B111767
CAS No.: 1286317-53-0
M. Wt: 142.2 g/mol
InChI Key: BCXSCZDWARFWAW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3R)-piperidin-3-yl]acetamide” is a chemical compound with the molecular formula C7H14N2O . It has a molecular weight of 142.2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to an acetamide group . The piperidine ring is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 318.5±31.0 °C and a predicted density of 1.02±0.1 g/cm3 . Its pKa is predicted to be 15.94±0.20 .

Future Directions

The future directions for “N-[(3R)-piperidin-3-yl]acetamide” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Piperidine derivatives are of significant interest in the field of medicinal chemistry due to their presence in numerous pharmaceuticals . Therefore, “this compound” could potentially be a subject of future research in this area.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSCZDWARFWAW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.